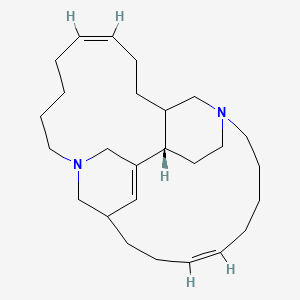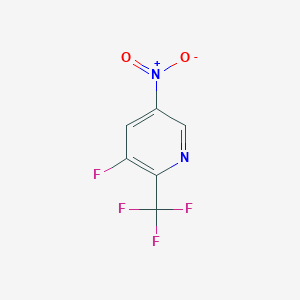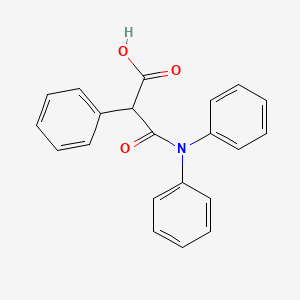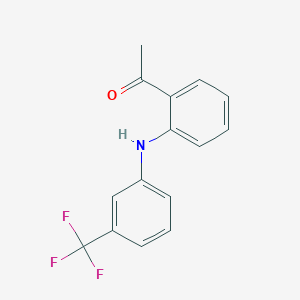
HalicyclamineB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Halicyclamine B is a marine natural product isolated from the sponge Haliclona sp. It belongs to the class of alkaloids and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes multiple nitrogen atoms and a distinctive cyclic structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:
Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.
Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.
Functional Group Transformations: Modifications of functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.
化学反应分析
Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.
科学研究应用
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
作用机制
The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
相似化合物的比较
Halicyclamine B can be compared with other marine alkaloids, such as:
Halicyclamine A: Similar structure but with different biological activities.
Manzamine A: Another marine alkaloid with potent anticancer properties.
Sceptrin: Known for its antimicrobial activity.
Uniqueness: Halicyclamine B stands out due to its unique cyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct biological activities and synthetic challenges.
Conclusion
Halicyclamine B is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound could lead to new insights and applications, particularly in the development of novel therapeutic agents.
属性
分子式 |
C26H42N2 |
|---|---|
分子量 |
382.6 g/mol |
IUPAC 名称 |
(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene |
InChI |
InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1 |
InChI 键 |
UOAQLFVPXKOHCQ-BQQLDEIOSA-N |
手性 SMILES |
C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4 |
规范 SMILES |
C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)





![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)

![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)





